N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-phenylethane-1-sulfonamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite . By targeting Pfs16, it disrupts the normal functioning of these pathways, leading to the inhibition of parasite transmission .
Result of Action
The result of the compound’s action is the inhibition of male gamete formation in the malaria parasite, which effectively blocks the transmission of the parasite to the mosquito . This makes the compound a potential candidate for the development of transmission-blocking antimalarials .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
The compound N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide interacts with a specific protein in the malaria parasite called Pfs16 . This interaction inhibits the formation of male gametes, thereby blocking the transmission of the parasite .
Cellular Effects
In cellular processes, this compound has been observed to block male gamete formation in the malaria parasite life cycle . This blockage prevents the subsequent transmission of the parasite to the mosquito .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16, preventing the formation of male gametes and thus blocking the transmission of the parasite .
Temporal Effects in Laboratory Settings
Its potent activity in blocking male gamete formation suggests that it may have a rapid onset of action .
Metabolic Pathways
Its interaction with the Pfs16 protein suggests that it may be involved in the metabolic processes of the malaria parasite .
Transport and Distribution
Its ability to interact with the Pfs16 protein suggests that it may be transported to the site of this protein within the cell .
Subcellular Localization
Its interaction with the Pfs16 protein, which is a membrane protein, suggests that it may be localized to the membrane structures within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the 4-hydroxychroman-4-yl intermediate. This intermediate is then reacted with a sulfonamide derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the chroman ring.
Reduction: Reduction reactions can target the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the sulfonamide group can yield a corresponding amine .
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential as an antimalarial agent makes it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide
- N-((4-hydroxychroman-4-yl)methyl)cinnamamide
- N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its specific targeting of the Pfs16 protein in the malaria parasite, which is not commonly observed in other similar compounds. This specificity makes it a promising candidate for the development of new antimalarial therapies .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-18(11-12-23-17-9-5-4-8-16(17)18)14-19-24(21,22)13-10-15-6-2-1-3-7-15/h1-9,19-20H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXSZSSYUVRUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)CCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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